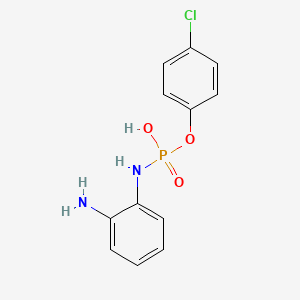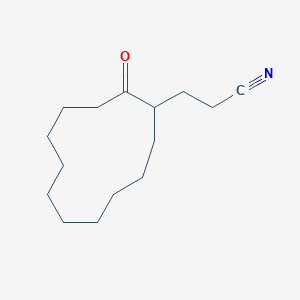![molecular formula C11H14N2 B1621026 3-[(3,4-Dimethylphenyl)amino]propanenitrile CAS No. 36034-61-4](/img/structure/B1621026.png)
3-[(3,4-Dimethylphenyl)amino]propanenitrile
Übersicht
Beschreibung
“3-[(3,4-Dimethylphenyl)amino]propanenitrile” is a chemical compound with the CAS Number: 36034-61-4 . It has a molecular weight of 174.25 . The IUPAC name for this compound is 3-(3,4-dimethylanilino)propanenitrile . The InChI code for this compound is 1S/C11H14N2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 .
Molecular Structure Analysis
The molecular formula of “3-[(3,4-Dimethylphenyl)amino]propanenitrile” is C11H14N2 . The InChI key for this compound is GROVOTMEUUNEHM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-[(3,4-Dimethylphenyl)amino]propanenitrile” is a powder at room temperature . It has a melting point of 79-80 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Photolysis and Reactivity Studies
The study by Guizzardi et al. (2001) explores the generation and reactivity of phenyl cations through the photolysis of chloroaniline derivatives. This research demonstrates the potential of using similar compounds in photochemical transformations to synthesize complex organic structures, highlighting their utility in organic synthesis and materials science (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
Catalysis and Bond Formation
Ueno, Chatani, and Kakiuchi (2007) present a ruthenium-catalyzed carbon-carbon bond formation involving the cleavage of an aryl carbon-nitrogen bond in aniline derivatives with organoboronates. This method opens up new pathways for creating complex molecules, underscoring the importance of such compounds in catalytic processes (Ueno, Chatani, & Kakiuchi, 2007).
Synthesis of Heterocyclic Compounds
Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) detail the synthesis of new indole-containing heterocyclic compounds using 2-arylhydrazononitriles, demonstrating the antimicrobial activities of these compounds. This research signifies the potential of 3-[(3,4-Dimethylphenyl)amino]propanenitrile in the development of new pharmaceuticals and antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Electroluminescent Materials
Huang, Wu, Wang, Yang, and Cao (2004) investigate novel electroluminescent conjugated polyelectrolytes based on polyfluorene, which are synthesized through palladium-catalyzed Suzuki coupling reactions. The research emphasizes the application of such compounds in the development of new electroluminescent materials for optoelectronic devices (Huang, Wu, Wang, Yang, & Cao, 2004).
Large-Scale Synthesis Applications
Vishwanatha, Panguluri, Sureshbabu, and Basavaprabhu (2013) review the applications of propanephosphonic acid anhydride (T3P) in organic synthesis, highlighting its utility as a coupling and dehydrating agent. This study points to the versatility of compounds like 3-[(3,4-Dimethylphenyl)amino]propanenitrile in facilitating large-scale synthesis and diverse chemical reactions (Vishwanatha, Panguluri, Sureshbabu, & Basavaprabhu, 2013).
Safety and Hazards
The safety information for “3-[(3,4-Dimethylphenyl)amino]propanenitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3-(3,4-dimethylanilino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROVOTMEUUNEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368581 | |
| Record name | 3-(3,4-Dimethylanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenyl)amino]propanenitrile | |
CAS RN |
36034-61-4 | |
| Record name | 3-(3,4-Dimethylanilino)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B1620954.png)
![Dimethyl-[6-(1,3,3-trimethylindol-2-ylidene)hexa-2,4-dienylidene]azanium;tetrafluoroborate](/img/structure/B1620955.png)
![3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic Acid](/img/structure/B1620958.png)

![1-(4-Bromophenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B1620962.png)

